molecular formula C7H6Br2ClN3 B13472144 6-bromo-5-chloro-1H-1,3-benzodiazol-2-amine hydrobromide

6-bromo-5-chloro-1H-1,3-benzodiazol-2-amine hydrobromide

Katalognummer: B13472144
Molekulargewicht: 327.40 g/mol
InChI-Schlüssel: PAEYUGVZTUMWPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-bromo-5-chloro-1H-1,3-benzodiazol-2-amine hydrobromide is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic aromatic compounds containing a benzene ring fused to an imidazole ring

Vorbereitungsmethoden

The synthesis of 6-bromo-5-chloro-1H-1,3-benzodiazol-2-amine hydrobromide typically involves the bromination and chlorination of precursor compounds. One common method is the Debus-Radziszewski synthesis, which involves the reaction of alpha-halo ketones with ammonia or amines under specific conditions . Industrial production methods may involve large-scale bromination and chlorination processes, followed by purification steps to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

6-bromo-5-chloro-1H-1,3-benzodiazol-2-amine hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

6-bromo-5-chloro-1H-1,3-benzodiazol-2-amine hydrobromide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-bromo-5-chloro-1H-1,3-benzodiazol-2-amine hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

6-bromo-5-chloro-1H-1,3-benzodiazol-2-amine hydrobromide can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of bromine and chlorine atoms, which may confer distinct reactivity and biological activity.

Eigenschaften

Molekularformel

C7H6Br2ClN3

Molekulargewicht

327.40 g/mol

IUPAC-Name

5-bromo-6-chloro-1H-benzimidazol-2-amine;hydrobromide

InChI

InChI=1S/C7H5BrClN3.BrH/c8-3-1-5-6(2-4(3)9)12-7(10)11-5;/h1-2H,(H3,10,11,12);1H

InChI-Schlüssel

PAEYUGVZTUMWPJ-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C(=CC(=C1Cl)Br)N=C(N2)N.Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.